molecular formula C17H18N4O3 B5809622 4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate

4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B5809622
M. Wt: 326.35 g/mol
InChI Key: LIAFBWOPJFMGSH-KEBDBYFISA-N
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Description

4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group with a methylbenzoate moiety, linked through a hydrazinylidene bridge. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate typically involves a multi-step process:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of a suitable hydrazine derivative with an aldehyde or ketone to form the hydrazinylidene linkage.

    Coupling with 2-methoxyphenyl and 4-methylbenzoate: The intermediate is then coupled with 2-methoxyphenyl and 4-methylbenzoate under specific conditions, such as the presence of a catalyst or under reflux conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Its unique structure suggests potential utility in drug discovery and development, particularly in the design of novel therapeutics.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazinylidene linkage and methoxyphenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: A simpler ester with similar structural features but lacking the hydrazinylidene linkage.

    2-methoxyphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate is unique due to its combination of a hydrazinylidene linkage with methoxyphenyl and methylbenzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-3-6-13(7-4-11)16(22)24-14-8-5-12(9-15(14)23-2)10-20-21-17(18)19/h3-10H,1-2H3,(H4,18,19,21)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAFBWOPJFMGSH-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN=C(N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N=C(N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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